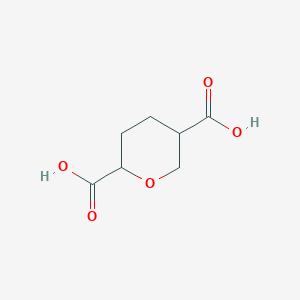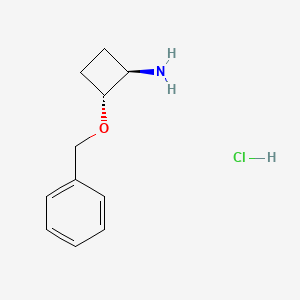![molecular formula C13H10N2O3 B12277738 N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide CAS No. 3585-90-8](/img/structure/B12277738.png)
N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a nitrophenyl group and a phenylamine oxide group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide typically involves the condensation of 4-nitrobenzaldehyde with N-phenylhydroxylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include nitroso compounds or nitro derivatives.
Reduction: Products include amines or hydroxylamines.
Substitution: Products vary depending on the nucleophile used but can include substituted aromatic compounds.
科学的研究の応用
N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylamine oxide group can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
- N-[(Z)-(4-methylphenyl)methylidene]-N-phenylamine oxide
- N-[(Z)-(4-fluorophenyl)methylidene]-N-phenylamine oxide
- N-[(Z)-(4-chlorophenyl)methylidene]-N-phenylamine oxide
Uniqueness
N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring electron transfer or specific interactions with biological molecules.
特性
CAS番号 |
3585-90-8 |
|---|---|
分子式 |
C13H10N2O3 |
分子量 |
242.23 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10N2O3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-10H/b14-10- |
InChIキー |
UVECRWKWUJOHSR-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-] |
正規SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate](/img/structure/B12277660.png)
![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)


![N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12277676.png)

![2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
![N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12277692.png)
![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277707.png)
![3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12277721.png)

![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
